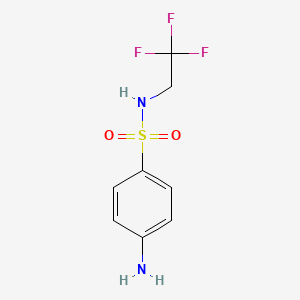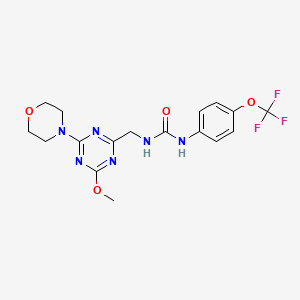
1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C17H19F3N6O4 and its molecular weight is 428.372. The purity is usually 95%.
BenchChem offers high-quality 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Some novel triazole derivatives have been synthesized for antimicrobial activities, including compounds related to 1,3,5-triazine derivatives. These compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).
Stereoselective Synthesis in PI3 Kinase Inhibition
- Research includes the synthesis and stereochemical determination of compounds similar to 1,3,5-triazine, used as active metabolites in potent PI3 kinase inhibitors (Chen et al., 2010).
Crystal Structure Studies
- Studies of the crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, closely related to the compound , have been conducted, providing insights into the structural aspects of these molecules (Fridman et al., 2003).
Synthesis and Thermal Rearrangement
- Research on the thermolysis of 2-(2-chloroethoxy)-4,6-disubstituted sym-triazines, which are similar to the compound of interest, has been explored for understanding their thermal rearrangement properties (Dovlatyan et al., 2010).
Acetylcholinesterase Inhibitors
- A study on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related, showed their effectiveness as antiacetylcholinesterase agents, indicating their potential in biochemical applications (Vidaluc et al., 1995).
Herbicide Degradation and Side Effects
- Investigations into the soil degradation and side effects of triasulfuron, a compound structurally similar to 1,3,5-triazine derivatives, provide insights into environmental and agricultural applications (Dinelli et al., 1998).
Chemical Modification and Synthesis
- Various studies have explored the chemical modification and synthesis of related triazin-6(1H)-ones, offering insights into the versatility and potential applications of these compounds in chemical synthesis (Collins et al., 2000).
Biological Evaluation of Derivatives
- Novel urea and bis-urea primaquine derivatives, with a structural resemblance to the compound , have been synthesized and biologically evaluated, indicating potential biomedical applications (Perković et al., 2016).
Antimicrobial Agent Synthesis
- Research on the synthesis of 1,3,4-oxadiazole derivatives as antimicrobial agents includes compounds structurally related to 1,3,5-triazines, suggesting their use in developing new antimicrobial drugs (Chikhalia et al., 2009).
PI3K/mTOR Inhibitors
- Studies on bis(morpholino-1,3,5-triazine) derivatives have identified potent adenosine 5'-triphosphate competitive inhibitors for PI3K/mTOR, highlighting the therapeutic potential of similar compounds (Venkatesan et al., 2010).
Eigenschaften
IUPAC Name |
1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O4/c1-28-16-24-13(23-14(25-16)26-6-8-29-9-7-26)10-21-15(27)22-11-2-4-12(5-3-11)30-17(18,19)20/h2-5H,6-10H2,1H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUKQEQJKVFGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2830045.png)
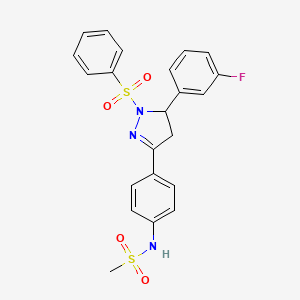
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2830047.png)
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2830048.png)
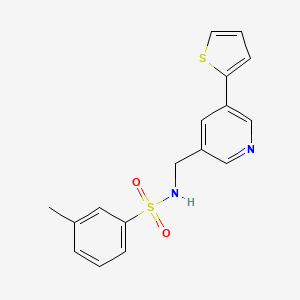
![6-(Pyridin-2-yl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2830051.png)
![Tert-butyl 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2830055.png)
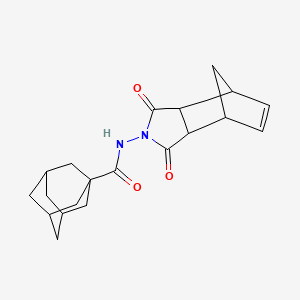
![N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2830057.png)
![N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B2830058.png)
![3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2830060.png)


